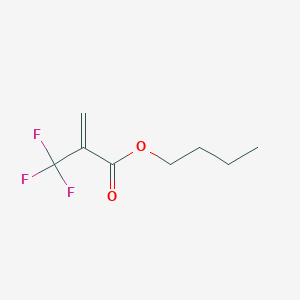
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is an organic compound that belongs to the class of chlorinated hydrocarbons. These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure. Chlorinated hydrocarbons are often used in various industrial applications due to their chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene typically involves the chlorination of a suitable precursor compound. The reaction conditions may include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions. Catalysts such as iron or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. Safety measures are essential to prevent the release of chlorine gas into the environment.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to various degrees of chlorination.
Applications De Recherche Scientifique
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene may have applications in several fields, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloroethane: A widely used chlorinated hydrocarbon with applications in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of other chemicals.
Chloroform: Known for its use as an anesthetic and solvent.
Uniqueness
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is unique due to its specific molecular structure, which may confer distinct chemical and physical properties
Propriétés
Numéro CAS |
112642-59-8 |
|---|---|
Formule moléculaire |
C10H15Cl3 |
Poids moléculaire |
241.6 g/mol |
Nom IUPAC |
1,8-dichloro-6-(chloromethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C10H15Cl3/c1-9(7-12)3-2-4-10(8-13)5-6-11/h3,5H,2,4,6-8H2,1H3 |
Clé InChI |
BEWXKOHVUWVSFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCl)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


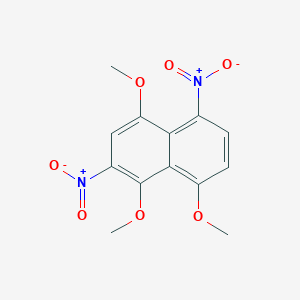

![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)
![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
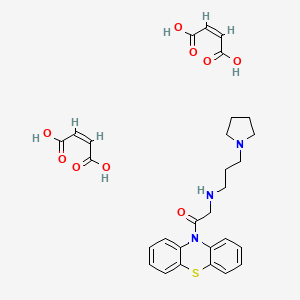
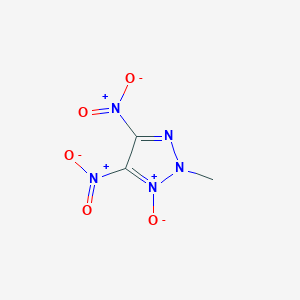
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
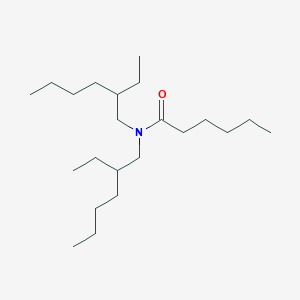
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
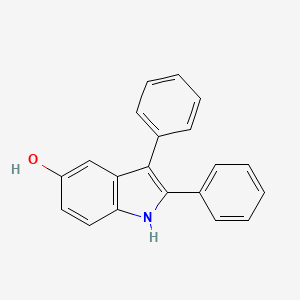
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

